3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is a complex organic compound characterized by its unique structure, which includes furan rings, a methoxyphenyl group, and a dibenzo diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan rings: This step involves the use of furan derivatives in a substitution reaction.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction using a methoxyphenyl halide and a suitable catalyst.
Final functionalization: The carboxamide group is introduced in the last step, often through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings and methoxyphenyl group can be oxidized under appropriate conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.
Major Products
Oxidation: Products may include furanones and quinones.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted furans and methoxyphenyl derivatives are typical products.
Scientific Research Applications
3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3,11-DI(2-Furyl)-N-(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide
- 3,11-DI(2-Furyl)-N-(4-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide
Uniqueness
3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
Molecular Formula |
C29H25N3O5 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
6,9-bis(furan-2-yl)-N-(4-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C29H25N3O5/c1-35-20-12-10-19(11-13-20)30-29(34)32-23-7-3-2-6-21(23)31-22-16-18(25-8-4-14-36-25)17-24(33)27(22)28(32)26-9-5-15-37-26/h2-15,18,28,31H,16-17H2,1H3,(H,30,34) |
InChI Key |
YPKHCSOWYPCLQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.